molecular formula C20H16FN5O2S B2367032 7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872854-59-6

7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2367032
CAS No.: 872854-59-6
M. Wt: 409.44
InChI Key: AKVLTELYWHDCKM-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a pyridinylmethylsulfanyl group attached to a pyrimido[4,5-d]pyrimidine-2,4-dione core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 3-fluoroaniline, 2-chloropyridine, and dimethylurea, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction times, minimizing waste, and ensuring safety during the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and are studied for their potential as PARP-1 inhibitors.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and are explored for their anticancer properties.

Uniqueness

The uniqueness of 7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl and pyridinylmethylsulfanyl groups enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

7-(3-fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-25-17-15(19(27)26(2)20(25)28)18(29-11-14-8-3-4-9-22-14)24-16(23-17)12-6-5-7-13(21)10-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVLTELYWHDCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC4=CC=CC=N4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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